Superior Potency vs. Sulfasalazine in a Rat Model of Clostridium difficile Toxin A Colitis
In a direct head-to-head study, Apaza (NAA-004) demonstrated significantly greater potency than sulfasalazine in inhibiting toxin A-induced colitis in rats. When both compounds were administered chronically for 5 days in drinking water at identical doses, Apaza significantly inhibited disease markers across a broad dose range of 1–100 mg/kg/day [1]. In contrast, sulfasalazine achieved significant inhibition only at the highest tested dose of 100 mg/kg/day [1]. This represents an approximately 100-fold difference in the minimum effective dose.
| Evidence Dimension | Effective Dose Range for Significant Colitis Inhibition |
|---|---|
| Target Compound Data | 1 to 100 mg/kg/day (significant inhibition observed across the entire range) |
| Comparator Or Baseline | Sulfasalazine: 100 mg/kg/day only (no significant effect at 1-99 mg/kg/day) |
| Quantified Difference | Apaza effective at doses ≥1 mg/kg/day; Sulfasalazine effective only at 100 mg/kg/day (≥100x difference in minimum effective dose) |
| Conditions | Rat model of Clostridium difficile toxin A-induced acute colitis; compounds administered in drinking water for 5 days; endpoints included myeloperoxidase activity, luminal fluid accumulation, and colonic structural damage. |
Why This Matters
Procurement of Apaza is scientifically justified for studies requiring robust colitis inhibition at lower, potentially safer or more cost-effective doses compared to sulfasalazine.
- [1] McVey DC, et al. Inhibition of Clostridium difficile toxin A-induced colitis in rats by APAZA. Dig Dis Sci. 2005;50(3):565-73. View Source
